

Application Notes: Using Methyltetrazine-PEG4-SS-NHS Ester for Cell Surface Labeling

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-SS-NHS ester
Cat. No.: B15608779

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Introduction

Methyltetrazine-PEG4-SS-NHS ester is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly for the precise labeling of cell surface proteins.^{[1][2][3]} This reagent combines three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins, a highly efficient methyltetrazine group for bioorthogonal "click chemistry," and a cleavable disulfide (SS) bond within a hydrophilic polyethylene glycol (PEG4) spacer.^{[2][4][5]}

This unique architecture enables a powerful two-step labeling strategy. First, an antibody or other targeting protein is modified with the linker via the reaction of the NHS ester with primary amines (e.g., lysine residues).^{[6][7][8]} Second, the resulting tetrazine-modified antibody is used to label cell surface targets. The exposed tetrazine group can then be "clicked" with a molecule bearing a trans-cyclooctene (TCO) group, such as a fluorophore, a toxin, or a nanoparticle, through an inverse-electron-demand Diels-Alder (IEDDA) reaction.^{[9][10][11]} This reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently in complex biological media without the need for a catalyst.^{[4][10][11]}

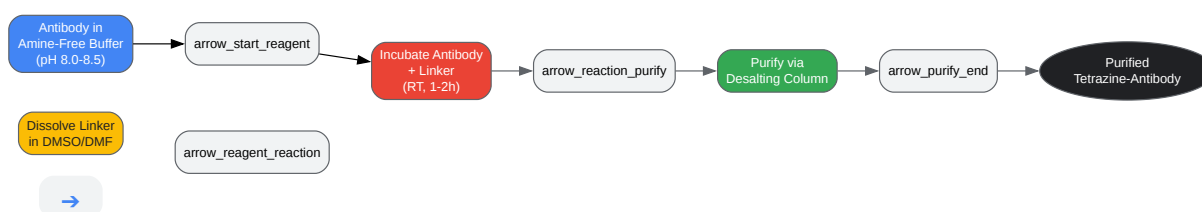
Key Features and Components:

- **Methyltetrazine (Me-Tz):** The bioorthogonal reactive group that participates in the IEDDA reaction with TCO. This reaction is one of the fastest bioorthogonal ligations known, enabling efficient conjugation even at low concentrations.[4][9]
- **PEG4 Spacer:** A discrete four-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the conjugate, reduces aggregation, minimizes non-specific binding, and provides spatial separation between the conjugated molecules to reduce steric hindrance.[12][13][14][15]
- **Disulfide (SS) Bond:** A cleavable linker that is stable in circulation but can be readily cleaved under reducing conditions (e.g., using DTT, TCEP, or in the high-glutathione environment of the cell cytosol).[4][16][17][18] This feature is invaluable for applications requiring the release of a payload or the elution of captured proteins from a surface.
- **NHS Ester:** An amine-reactive group that forms a stable amide bond with primary amines on proteins and other biomolecules.[6][8][19] The reaction is most efficient at a pH of 7.2-8.5.[6][8]

This system is particularly advantageous for drug development, pre-targeted imaging, and cell-based assays, offering a modular and controlled approach to bioconjugation.[20][21]

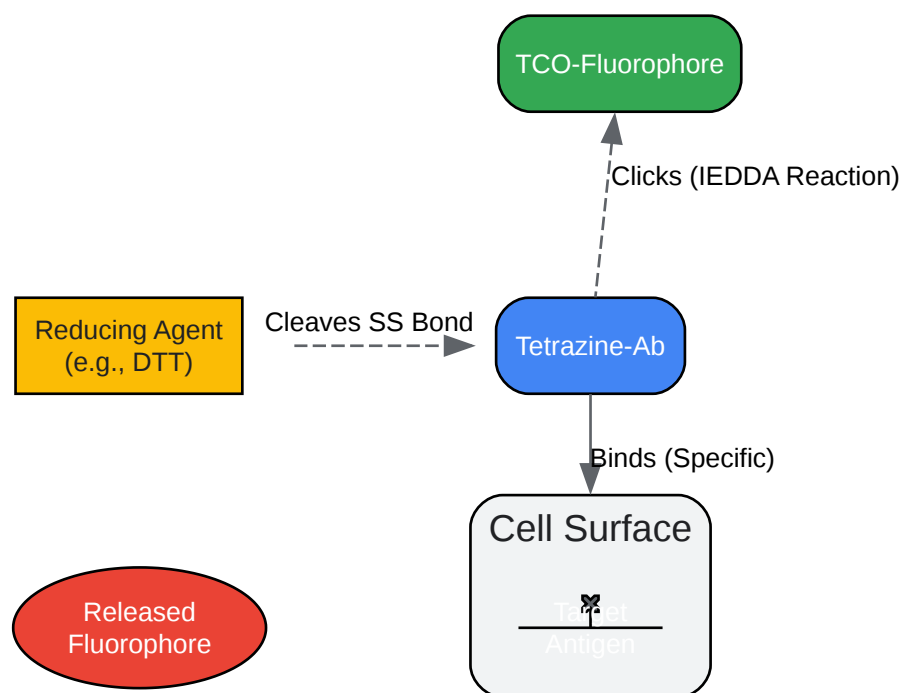
Visualizations

Caption: Functional components of the **Methyltetrazine-PEG4-SS-NHS ester** linker.



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Caption: Experimental workflow for antibody modification with the linker.



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Caption: Two-step cell labeling workflow followed by disulfide cleavage.

Data Presentation

Table 1: Physicochemical Properties of **Methyltetrazine-PEG4-SS-NHS Ester**

Property	Description
Molecular Formula	C ₃₁ H ₄₃ N ₇ O ₁₀ S ₂
Molecular Weight	~737.84 g/mol
Reactive Groups	1. N-Hydroxysuccinimide (NHS) Ester 2. Methyltetrazine
Reactivity	1. Primary Amines (-NH ₂) at pH 7.2-8.5[8] 2. Trans-cyclooctene (TCO)
Spacer Arm	PEG4 with an integrated disulfide bond
Solubility	Soluble in organic solvents (DMSO, DMF); the PEG4 moiety imparts water solubility to the final conjugate.[4][6][14]
Storage	Store at -20°C, desiccated.[4][14]

Table 2: Recommended Molar Excess for Antibody Modification

Antibody Concentration	Recommended Molar Excess of Linker	Expected Degree of Labeling (DOL)
1 mg/mL	20-fold	2 - 5
2-5 mg/mL	10 to 15-fold	3 - 8
5-10 mg/mL	5 to 10-fold	4 - 10

Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific antibody and application. Over-modification can lead to antibody aggregation or loss of activity.
[22]

Experimental Protocols

Protocol 1: Modification of Antibody with Methyltetrazine-PEG4-SS-NHS Ester

This protocol describes the covalent attachment of the linker to primary amines on an antibody.

A. Materials

- Antibody of interest (1-10 mg/mL)
- **Methyltetrazine-PEG4-SS-NHS ester**
- Reaction Buffer: Phosphate Buffered Saline (PBS) or Borate Buffer (0.1 M), pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris.[6]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[22]

B. Procedure

- Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL using a desalting column or dialysis. This removes any interfering amine-containing substances.
- Linker Preparation: Immediately before use, prepare a 10 mM stock solution of **Methyltetrazine-PEG4-SS-NHS ester** by dissolving it in anhydrous DMSO or DMF.[6]
- Reaction Setup:
 - Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (refer to Table 2).
 - Add the calculated volume of the linker solution to the antibody solution while gently vortexing.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

- Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer of choice (e.g., PBS, pH 7.4).
- Characterization (Optional but Recommended):
 - Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
 - The Degree of Labeling (DOL), which is the average number of linker molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine ($\lambda_{\max} \approx 520\text{-}530\text{ nm}$) and the protein ($\lambda_{\max} = 280\text{ nm}$).^[9]

Protocol 2: Two-Step Cell Surface Labeling

This protocol details the use of the tetrazine-modified antibody to label cell surface antigens, followed by detection with a TCO-containing fluorophore.

A. Materials

- Cells expressing the target antigen
- Purified Tetrazine-modified Antibody (from Protocol 1)
- TCO-conjugated Fluorophore (e.g., TCO-AF488)
- Cell Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)
- Flow cytometer or fluorescence microscope

B. Procedure

- Cell Preparation: Harvest cells and wash them once with ice-cold Cell Staining Buffer. Resuspend cells to a concentration of 1×10^6 cells/mL.
- Primary Labeling (Step 1):

- Add the tetrazine-modified antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).
- Incubate for 30-60 minutes on ice or at 4°C to allow binding to the cell surface antigen.
- Wash the cells twice with 1 mL of ice-cold Cell Staining Buffer to remove unbound antibody.
- Secondary "Click" Reaction (Step 2):
 - Resuspend the washed cells in 100 µL of Cell Staining Buffer.
 - Add the TCO-fluorophore to a final concentration of 5-10 µM.
 - Incubate for 30-60 minutes at room temperature, protected from light. The IEDDA reaction is typically rapid.[\[10\]](#)
 - Wash the cells twice with 1 mL of ice-cold Cell Staining Buffer to remove the excess TCO-fluorophore.
- Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for analysis.
 - Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Protocol 3: Cleavage of the Disulfide Linker

This protocol demonstrates the cleavable nature of the SS bond.

A. Materials

- Labeled cells (from Protocol 2)
- Reducing Buffer: PBS containing 50 mM Dithiothreitol (DTT) or 20 mM TCEP.[\[4\]](#)[\[23\]](#)
- Flow cytometer

B. Procedure

- Baseline Measurement: Analyze a sample of the fully labeled cells (from Protocol 2) by flow cytometry to obtain a baseline fluorescence signal.
- Cleavage Reaction:
 - Take an aliquot of the labeled cells and wash once with PBS to remove BSA.
 - Resuspend the cells in the Reducing Buffer.
 - Incubate for 30 minutes at 37°C.[23]
- Washing: Wash the cells twice with 1 mL of Cell Staining Buffer to remove the cleaved fluorophore and the reducing agent.
- Final Analysis: Resuspend the cells and re-analyze by flow cytometry. A significant decrease in fluorescence intensity compared to the baseline measurement confirms the successful cleavage of the disulfide bond and release of the fluorophore.

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